molecular formula C11H14FNO B5349488 2-(4-fluorophenyl)-N-propylacetamide

2-(4-fluorophenyl)-N-propylacetamide

Cat. No. B5349488
M. Wt: 195.23 g/mol
InChI Key: GHDZMNNXVIVKBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-N-propylacetamide is a chemical compound that belongs to the class of amides. It is also known as 4-fluoro-N-(propylcarbamoyl)benzeneacetamide or FPPP. This chemical compound has been extensively studied for its potential use in scientific research.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-propylacetamide is not well understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of anxiety, sleep, and pain. It is thought to enhance the activity of GABA receptors, thereby increasing the inhibitory effects of GABA neurotransmitters.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been found to have analgesic effects, reducing pain sensitivity in animal models. It has also been found to have anxiolytic effects, reducing anxiety-like behavior in animal models. Additionally, it has been found to have sedative effects, inducing sleep in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-fluorophenyl)-N-propylacetamide in lab experiments is its wide range of pharmacological effects. It has been found to have analgesic, anxiolytic, and sedative properties, making it a useful tool for studying the GABAergic system. However, one of the limitations of using this compound is its potential for toxicity. It has been found to be toxic at high doses, and caution should be taken when handling this compound.

Future Directions

There are several future directions for research on 2-(4-fluorophenyl)-N-propylacetamide. One direction is to investigate its potential use in treating neurological disorders such as epilepsy and Parkinson's disease. Another direction is to study its potential use in treating pain and anxiety disorders. Additionally, further research is needed to fully understand its mechanism of action and its potential for toxicity.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in scientific research. It has a wide range of pharmacological effects, including analgesic, anxiolytic, and sedative properties. It has been found to act on the GABAergic system, enhancing the activity of GABA receptors. However, caution should be taken when handling this compound due to its potential for toxicity. There are several future directions for research on this compound, including investigating its potential use in treating neurological disorders and studying its mechanism of action and potential for toxicity.

Synthesis Methods

The synthesis of 2-(4-fluorophenyl)-N-propylacetamide involves the reaction of 4-fluoroacetophenone with propylamine in the presence of a reducing agent such as sodium borohydride. The reaction takes place under reflux conditions in a solvent such as ethanol. The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

2-(4-fluorophenyl)-N-propylacetamide has been extensively studied for its potential use in scientific research. It has been found to have a wide range of pharmacological effects, including analgesic, anxiolytic, and sedative properties. It has also been studied for its potential use in treating various neurological disorders such as epilepsy and Parkinson's disease.

properties

IUPAC Name

2-(4-fluorophenyl)-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c1-2-7-13-11(14)8-9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDZMNNXVIVKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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